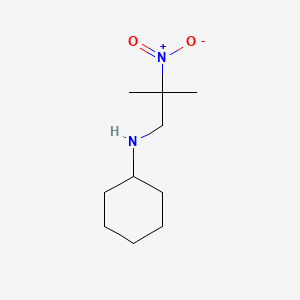
Cyclohexylamine, N-(2-methyl-2-nitropropyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexylamine, N-(2-methyl-2-nitropropyl)- is an organic compound belonging to the class of amines It is characterized by the presence of a cyclohexyl group attached to an amine group, which is further substituted with a 2-methyl-2-nitropropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexylamine, N-(2-methyl-2-nitropropyl)- typically involves the reaction of cyclohexylamine with 2-methyl-2-nitropropane under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of Cyclohexylamine, N-(2-methyl-2-nitropropyl)- may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production capacity, cost-effectiveness, and environmental considerations. Industrial production often employs advanced techniques such as catalytic hydrogenation or reductive amination to ensure efficient and sustainable synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexylamine, N-(2-methyl-2-nitropropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in the formation of secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a catalyst), and nucleophiles (e.g., halides). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines.
Aplicaciones Científicas De Investigación
Cyclohexylamine, N-(2-methyl-2-nitropropyl)- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs or as a precursor to pharmacologically active compounds.
Industry: It is utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Cyclohexylamine, N-(2-methyl-2-nitropropyl)- involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexylamine: A simpler analog without the 2-methyl-2-nitropropyl group.
N-Methylcyclohexylamine: Contains a methyl group instead of the 2-methyl-2-nitropropyl group.
2-Methylcyclohexylamine: Lacks the nitro group present in Cyclohexylamine, N-(2-methyl-2-nitropropyl)-.
Uniqueness
Cyclohexylamine, N-(2-methyl-2-nitropropyl)- is unique due to the presence of both the cyclohexyl and 2-methyl-2-nitropropyl groups, which confer distinct chemical and physical properties
Propiedades
Número CAS |
73825-68-0 |
|---|---|
Fórmula molecular |
C10H20N2O2 |
Peso molecular |
200.28 g/mol |
Nombre IUPAC |
N-(2-methyl-2-nitropropyl)cyclohexanamine |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,12(13)14)8-11-9-6-4-3-5-7-9/h9,11H,3-8H2,1-2H3 |
Clave InChI |
ZDVUJVMRWXEEPN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CNC1CCCCC1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


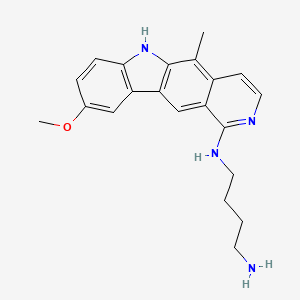
![N-{2-[Dodecanoyl(2-hydroxyethyl)amino]ethyl}glycine](/img/structure/B14443197.png)
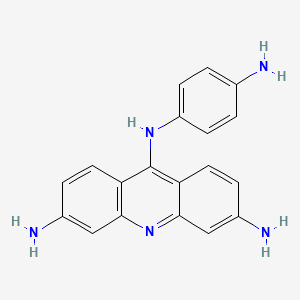

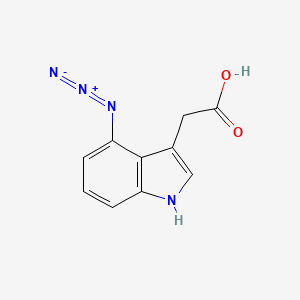

![({3-Oxo-4-[2-(1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-1,5-dien-1-yl}amino)methanesulfonic acid](/img/structure/B14443219.png)
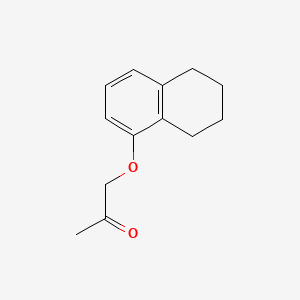
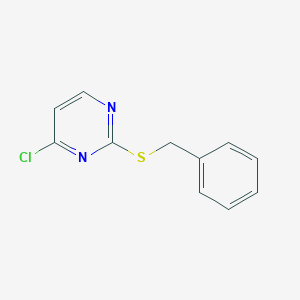
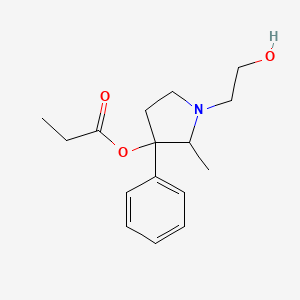
![1-(1H-Imidazol-1-yl)-2-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B14443242.png)
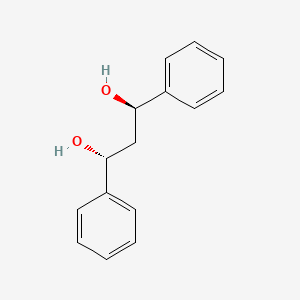
![(E)-but-2-enedioic acid;N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-(cyclohexylamino)-N-methylacetamide](/img/structure/B14443274.png)

